2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
Overview
Description
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a chemical compound belonging to the class of pyrrolopyrimidines. This compound features a fused pyrimidine ring system with a pyrrole moiety, making it a valuable scaffold in medicinal chemistry due to its potential biological activities.
Mechanism of Action
Target of Action
Similar compounds, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that similar compounds can interact with their targets to induce various biological effects .
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been shown to induce various biological effects, suggesting that they may have multiple cellular and molecular targets .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the reaction of a suitable pyrrole derivative with a pyrimidine derivative in the presence of a strong acid catalyst.
Industrial Production Methods: On an industrial scale, the compound is synthesized through optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as amines or alcohols.
Substitution: Generation of substituted pyrrolopyrimidines with various functional groups.
Scientific Research Applications
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride has found applications in various fields of scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, particularly those involving cell proliferation and apoptosis.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other pyrrolopyrimidines, such as 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, share structural similarities but may differ in their biological activities and applications.
Uniqueness: The presence of the methyl group at the 2-position and the specific hydrochloride form contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-5-9-3-6-2-8-4-7(6)10-5;/h3,8H,2,4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMXWZQUZCKFPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CNCC2=N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856657 | |
Record name | 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
424819-90-9 | |
Record name | 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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